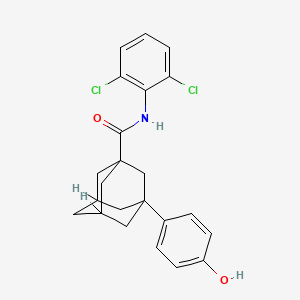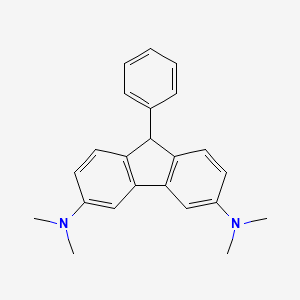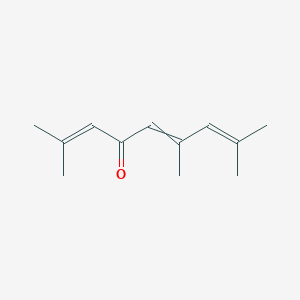![molecular formula C12H11BrN4O2S B14291322 Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)- CAS No. 117972-49-3](/img/structure/B14291322.png)
Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This specific compound is notable for its complex structure, which includes a benzoic acid moiety, a thiazole ring, and a dimethylamino group. It is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)- typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a brominated precursor with a suitable thioamide under controlled conditions.
Azo Coupling Reaction: The thiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from 5-(dimethylamino)benzoic acid. This step involves the formation of the azo bond (N=N) between the thiazole and benzoic acid moieties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines resulting from the cleavage of the azo bond.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-bromo-: Similar in structure but lacks the azo and dimethylamino groups.
Benzoic acid, 5-bromo-2-hydroxy-: Contains a hydroxyl group instead of the azo and dimethylamino groups.
Uniqueness
Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
117972-49-3 |
|---|---|
Formule moléculaire |
C12H11BrN4O2S |
Poids moléculaire |
355.21 g/mol |
Nom IUPAC |
2-[(5-bromo-1,3-thiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C12H11BrN4O2S/c1-17(2)7-3-4-9(8(5-7)11(18)19)15-16-12-14-6-10(13)20-12/h3-6H,1-2H3,(H,18,19) |
Clé InChI |
VVCBQVKOZQBKSC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)N=NC2=NC=C(S2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


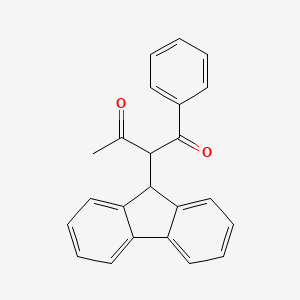
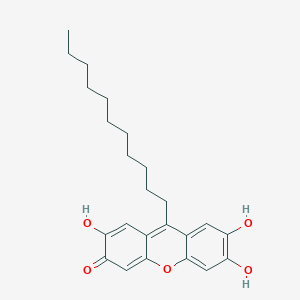

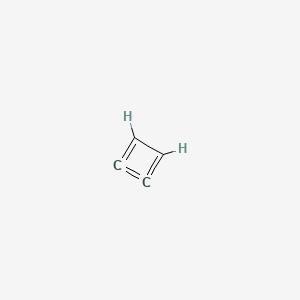

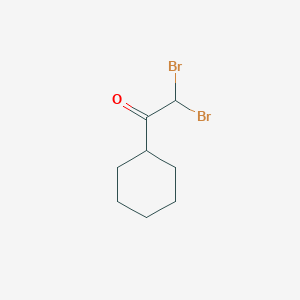

![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)
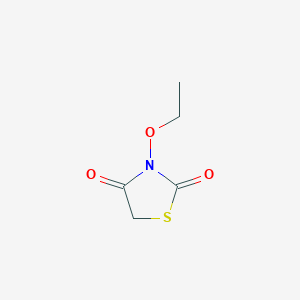
![1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane](/img/structure/B14291307.png)

